2-((4-Methylbenzyl)thio)benzoic acid

Description

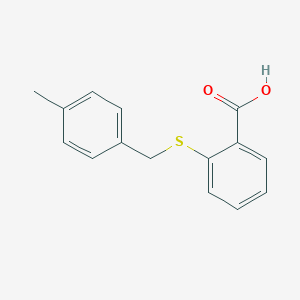

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKYMBMPMKQXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377421 | |

| Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104351-51-1 | |

| Record name | 2-{[(4-Methylphenyl)methyl]sulfanyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 2-((4-Methylbenzyl)thio)benzoic Acid

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 2-((4-Methylbenzyl)thio)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document details the underlying chemical principles, a step-by-step experimental protocol, and the critical parameters for successful synthesis. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

2-((4-Methylbenzyl)thio)benzoic acid and its derivatives are important scaffolds in the development of novel therapeutic agents and functional materials. The presence of the thioether linkage, the benzoic acid moiety, and the substituted benzyl group provides a versatile platform for structural modifications to modulate biological activity and material properties. A reliable and well-understood synthetic route is paramount for further research and development in these areas.

This guide focuses on the most direct and efficient synthesis of 2-((4-Methylbenzyl)thio)benzoic acid, achieved through the S-alkylation of thiosalicylic acid with 4-methylbenzyl chloride. This method is widely applicable for the formation of thioether bonds and is known for its reliability and relatively high yields.

Reaction Scheme and Mechanism

The core of this synthesis is a nucleophilic substitution reaction where the thiolate anion of thiosalicylic acid acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methylbenzyl chloride and displacing the chloride leaving group.

Overall Reaction:

Mechanism:

The reaction proceeds in two key steps:

-

Deprotonation: A base is used to deprotonate the thiol group (-SH) of thiosalicylic acid, forming a highly nucleophilic thiolate anion (-S⁻). The choice of base is crucial; a moderately strong base is sufficient to deprotonate the thiol without causing unwanted side reactions with the carboxylic acid group.

-

Nucleophilic Attack (SN2 Reaction): The thiolate anion then attacks the benzylic carbon of 4-methylbenzyl chloride in a classic SN2 fashion. The chloride ion is expelled as the leaving group, resulting in the formation of the desired thioether bond.

Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Thiosalicylic Acid | C₇H₆O₂S | 154.19 | 10.0 g | 0.0648 | Starting material |

| 4-Methylbenzyl chloride | C₈H₉Cl | 140.61 | 9.12 g (8.3 mL) | 0.0648 | Alkylating agent |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 5.18 g | 0.1296 | Base |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 mL | - | Solvent |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | For acidification |

| Deionized Water | H₂O | 18.02 | As needed | - | For workup |

Step-by-Step Procedure

-

Preparation of the Thiolate:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.0648 mol) of thiosalicylic acid in 150 mL of ethanol.

-

In a separate beaker, prepare a solution of 5.18 g (0.1296 mol) of sodium hydroxide in 50 mL of deionized water.

-

Slowly add the sodium hydroxide solution to the ethanolic solution of thiosalicylic acid with continuous stirring. The formation of the sodium thiolate salt may cause a slight exotherm.

-

-

S-Alkylation Reaction:

-

To the freshly prepared thiolate solution, add 9.12 g (0.0648 mol) of 4-methylbenzyl chloride dropwise over a period of 15 minutes at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated reaction mixture into 200 mL of cold deionized water.

-

Acidify the aqueous solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.

-

Collect the precipitated solid by vacuum filtration and wash the filter cake with copious amounts of cold deionized water to remove any inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization from an ethanol/water mixture.

-

Dissolve the crude solid in a minimal amount of hot ethanol and then add hot deionized water dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry in a vacuum oven.

-

Visualization of the Synthetic Workflow

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

An In-depth Technical Guide to the Physicochemical Properties of 2-((4-Methylbenzyl)thio)benzoic Acid

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide delves into the physicochemical properties of 2-((4-Methylbenzyl)thio)benzoic acid, a molecule of interest in the realms of medicinal chemistry and organic synthesis. While this compound is commercially available and holds potential as a versatile scaffold, a comprehensive, publicly available dataset of its experimental properties is not yet established. This guide, therefore, synthesizes the available information, including verified identifiers and a reported melting point, with theoretically derived data and insights from analogous structures. Our objective is to provide a foundational resource for researchers, highlighting both what is known and where further experimental validation is required. This document is structured to offer a logical progression from fundamental molecular characteristics to practical considerations for its synthesis and potential applications, thereby empowering researchers to make informed decisions in their work with this compound.

Molecular Identity and Core Characteristics

2-((4-Methylbenzyl)thio)benzoic acid is an aromatic carboxylic acid containing a thioether linkage. Its structure integrates a benzoic acid moiety with a 4-methylbenzyl group, presenting multiple sites for chemical modification.

Chemical Structure

Figure 1: 2D structure of 2-((4-Methylbenzyl)thio)benzoic acid.

Basic Molecular Information

| Property | Value | Source |

| CAS Number | 104351-51-1 | [1] |

| Molecular Formula | C₁₅H₁₄O₂S | [1] |

| Molecular Weight | 258.34 g/mol | [1] |

| IUPAC Name | 2-[(4-methylbenzyl)thio]benzoic acid | - |

Physicochemical Properties: Experimental and Predicted Data

A combination of available experimental data and computational predictions provides a profile of the physical and chemical characteristics of 2-((4-Methylbenzyl)thio)benzoic acid.

Summary of Physicochemical Data

| Property | Value | Data Type | Source |

| Melting Point | 183-187°C | Experimental | [1] |

| Boiling Point | 458.3±40.0 °C | Predicted | - |

| Density | 1.25±0.1 g/cm³ | Predicted | - |

| pKa | 3.66±0.10 | Predicted | - |

| LogP | 4.45 | Predicted | - |

| Solubility | Insoluble in water | Inferred from structure | - |

Note: Predicted values are computationally generated and await experimental verification.

Spectroscopic Profile (Predicted)

Due to the absence of publicly available experimental spectra, the following are predicted characteristic peaks based on the molecular structure. These predictions are valuable for guiding the analysis of experimentally obtained data.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

~13.0 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.0-8.0 ppm (multiplets, 8H): Aromatic protons of the benzoic acid and 4-methylbenzyl rings.

-

~4.0 ppm (singlet, 2H): Methylene protons (-S-CH₂-).

-

~2.3 ppm (singlet, 3H): Methyl protons (-CH₃).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~170 ppm: Carboxylic acid carbon (-COOH).

-

~125-140 ppm: Aromatic carbons.

-

~38 ppm: Methylene carbon (-S-CH₂-).

-

~21 ppm: Methyl carbon (-CH₃).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1450 cm⁻¹: C=C stretching of the aromatic rings.

-

~1200-1300 cm⁻¹: C-O stretch.

-

~650-750 cm⁻¹: C-S stretch.

-

-

Mass Spectrometry (MS):

-

[M-H]⁻: Expected at m/z 257.06.

-

[M+H]⁺: Expected at m/z 259.08.

-

Key Fragmentation: Loss of the carboxylic acid group, cleavage of the thioether bond.

-

Synthesis and Purification: A Proposed Protocol

Proposed Synthesis Workflow

Figure 2: Proposed synthesis workflow for 2-((4-Methylbenzyl)thio)benzoic acid.

Step-by-Step Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol and should be optimized for safety and efficiency in a laboratory setting.

-

Deprotonation of Thiol:

-

In a round-bottom flask, dissolve 1 equivalent of 2-mercaptobenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Add 1.1 equivalents of a base (e.g., sodium hydroxide or potassium carbonate) to the solution and stir at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

-

-

Nucleophilic Substitution:

-

To the stirred solution, add 1 equivalent of 4-methylbenzyl chloride dropwise.

-

Heat the reaction mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

-

Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 2-((4-Methylbenzyl)thio)benzoic acid.

-

Dry the purified product under vacuum.

-

Potential Applications and Research Directions

The structural motifs within 2-((4-Methylbenzyl)thio)benzoic acid suggest its utility as a building block in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery

The benzoic acid core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. The thioether linkage provides a site for further functionalization, including oxidation to sulfoxides and sulfones, which can modulate the compound's electronic and steric properties. Structural analogs incorporating substituted benzylthio groups have shown promise in antitubercular and antimicrobial research, indicating that derivatives of 2-((4-Methylbenzyl)thio)benzoic acid could be explored for similar activities.[1]

Chemical Intermediate for Library Synthesis

The carboxylic acid group is readily converted to amides, esters, and other functional groups, making this compound an ideal starting material for the synthesis of diverse chemical libraries for high-throughput screening. The ability to modify both the benzoic acid and the benzylthio moieties allows for a systematic exploration of structure-activity relationships (SAR).[1]

Safety and Handling

As with any chemical, 2-((4-Methylbenzyl)thio)benzoic acid should be handled with appropriate safety precautions in a laboratory setting.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container. The recommended storage temperature is 2-8°C.[1]

Conclusion

2-((4-Methylbenzyl)thio)benzoic acid is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While a complete experimental characterization is not yet publicly available, this guide provides a solid foundation of its known properties and a reliable starting point for its synthesis and further investigation. Future research should focus on obtaining comprehensive experimental data for its spectroscopic properties, solubility, and pKa, as well as exploring its biological activity to fully unlock its potential.

References

-

Asian Journal of Chemistry. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(8), 2969-2971. [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-((4-Methylbenzyl)thio)benzoic Acid

A Senior Application Scientist's Perspective for Drug Development Professionals

Abstract

The discovery of a novel bioactive compound, 2-((4-methylbenzyl)thio)benzoic acid, presents both an opportunity and a challenge. While its therapeutic potential remains unknown, a systematic and rigorous investigation into its mechanism of action is paramount to unlocking its utility. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to navigate the intricate process of mechanism of action (MoA) discovery. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven approach, mirroring the fluid and iterative nature of scientific inquiry. From initial hypothesis generation based on structural bioinformatics to in-depth target identification, cellular pathway analysis, and in-vivo validation, this document serves as a roadmap for a self-validating, robust MoA elucidation campaign.

Introduction and Initial Hypothesis Generation

The journey into understanding a new chemical entity's biological role begins with an informed hypothesis. The structure of 2-((4-methylbenzyl)thio)benzoic acid itself provides the initial clues. The presence of a benzoic acid moiety is significant, as this scaffold is found in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The thioether linkage and the 4-methylbenzyl group introduce unique steric and electronic features that likely dictate its specificity and potency.

Structural Analogs and Potential Target Classes:

-

Benzoic Acid Derivatives: Many benzoic acid derivatives exhibit antimicrobial and anti-inflammatory properties.[2] Their mechanism often involves the disruption of cellular membranes or enzymatic inhibition.

-

Thioether-Containing Compounds: The thioether bond can be a key interaction point with biological targets, including enzymes where a cysteine residue may be involved in the active site.

-

Sartans: The 2-(4-methylphenyl)benzoic acid structure is a known intermediate in the synthesis of "Sartans," which are angiotensin II receptor antagonists used as antihypertensives.[3] This suggests a potential interaction with G-protein coupled receptors (GPCRs).

Based on these initial observations, a primary hypothesis could be that 2-((4-methylbenzyl)thio)benzoic acid modulates a signaling pathway involved in inflammation or cell proliferation.

Target Identification: Unmasking the Molecular Interactors

Identifying the direct molecular target(s) of a novel compound is a critical step. A multi-pronged approach, combining computational and experimental methods, is recommended to ensure the robustness of the findings.

In Silico Target Prediction

Computational methods can provide a ranked list of potential targets, guiding subsequent experimental work.

-

Similarity-Based Methods: Tools like the ChEMBL database can be used to identify proteins that are known to bind to compounds with similar structures.[4]

-

Docking Simulations: Molecular docking simulations can predict the binding affinity of 2-((4-methylbenzyl)thio)benzoic acid to the crystal structures of known drug targets.

Experimental Target Identification

Experimental validation is essential to confirm the predictions from in silico models.

Workflow for Target Identification:

Caption: A dual-strategy workflow for robust target identification.

Experimental Protocol: Affinity Chromatography

-

Immobilization: Synthesize a derivative of 2-((4-methylbenzyl)thio)benzoic acid with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are suspected).

-

Incubation: Incubate the immobilized compound with the cell lysate to allow for binding of target proteins.

-

Washing: Perform a series of washes with increasing salt concentrations to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins using a denaturing agent (e.g., SDS-PAGE sample buffer).

-

Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular and Phenotypic Assays: Defining the Biological Impact

Once potential targets are identified, the next step is to characterize the compound's effect on cellular function.

Initial Phenotypic Screening

A broad-based phenotypic screen can reveal the compound's primary cellular effects.

| Assay Type | Endpoint Measured | Potential Implication |

| Cell Viability | ATP levels (e.g., CellTiter-Glo®) | Cytotoxicity/Anti-proliferative |

| Apoptosis | Caspase-3/7 activation, Annexin V staining | Induction of programmed cell death |

| Cell Cycle | DNA content analysis (e.g., propidium iodide staining) | Cell cycle arrest |

| Inflammatory Markers | Cytokine secretion (e.g., ELISA for TNF-α, IL-6) | Anti-inflammatory activity |

Target Engagement and Validation

It is crucial to confirm that the compound directly interacts with the identified target in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with 2-((4-methylbenzyl)thio)benzoic acid or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting. A shift in the melting curve upon compound treatment indicates target engagement.

Pathway Analysis and Mechanism Elucidation

Connecting the molecular target to the observed cellular phenotype requires a deep dive into the relevant signaling pathways.

Signaling Pathway Diagram (Hypothetical):

Caption: A hypothetical signaling pathway modulated by the compound.

To validate such a pathway, a series of experiments would be necessary:

-

Phospho-protein analysis: Use of phospho-specific antibodies in Western blotting or mass spectrometry-based phosphoproteomics to assess the phosphorylation status of downstream effectors.

-

Gene expression analysis: Quantitative PCR (qPCR) or RNA-sequencing to measure changes in the expression of genes regulated by the pathway.

-

Rescue experiments: Overexpression or knockdown of the target protein to see if it reverses the effects of the compound.

In Vivo Validation

The final step in MoA discovery is to confirm the mechanism in a living organism. This typically involves the use of animal models that are relevant to the suspected therapeutic area.

Sources

- 1. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. US6433214B1 - Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents [patents.google.com]

- 4. 2-(4-Phenylthiosemicarbazono)methyl-benzoic acid | C15H13N3O2S | CID 6871072 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Thiobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the quest for novel molecular entities with potent and selective biological activities is paramount. Among the myriad of chemical scaffolds, organosulfur compounds have consistently demonstrated a remarkable breadth of pharmacological properties. This guide delves into the compelling world of thiobenzoic acid derivatives, a class of compounds characterized by a C₆H₅COSH molecular formula, where the carboxylic acid group of benzoic acid is replaced by a thiocarboxylic acid.[1] This seemingly subtle structural modification imparts unique physicochemical properties that translate into a diverse array of biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the biological activities of thiobenzoic acid derivatives, underpinned by mechanistic insights, quantitative data, and detailed experimental protocols. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource to accelerate research and development in this promising area of medicinal chemistry.

I. Anticancer Activity: Inducing Apoptosis in Malignant Cells

The development of novel anticancer agents remains a cornerstone of modern medicine. Thiobenzoic acid derivatives have emerged as a promising class of compounds with the ability to selectively induce cell death in cancer cells.

Mechanism of Action: The Apoptotic Cascade

A significant body of evidence suggests that the primary anticancer mechanism of many thiobenzoic acid derivatives is the induction of apoptosis, or programmed cell death.[2] This process is a tightly regulated cellular program that eliminates damaged or unwanted cells. One notable example is 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid, which has demonstrated the ability to induce apoptosis in A549 and Caco2 tumor cell lines.[2][3]

The apoptotic pathway is complex, involving a cascade of enzymatic activations. Key players in this process are caspases, a family of cysteine proteases that execute the apoptotic program.[4] The activation of initiator caspases, such as caspase-8 and caspase-9, leads to a downstream cascade that activates executioner caspases, including caspase-3.[5][6] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7] Some benzofuran- and benzo(b)thiophene-based compounds have been shown to induce apoptosis through the activation of caspases-8, -9, and -3.[7]

To confirm the apoptotic mechanism of a novel thiobenzoic acid derivative, a detailed investigation of caspase activation is essential.

Experimental Protocol: Caspase-3 Activation Assay (Colorimetric)

This protocol provides a method to quantify the activity of caspase-3, a key executioner caspase in apoptosis, in cell lysates treated with a thiobenzoic acid derivative.[8]

Principle: This assay is based on the cleavage of a colorimetric substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA), by active caspase-3. The cleavage releases p-nitroaniline (pNA), which has a strong absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity.

Materials:

-

96-well microplate

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay kit (e.g., BCA assay)

-

1x Assay Buffer

-

Caspase-3 substrate (Ac-DEVD-pNA)

-

Caspase-3 inhibitor (Ac-DEVD-CHO) (for control)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in a culture plate and treat with various concentrations of the thiobenzoic acid derivative for a predetermined time. Include untreated and positive control (e.g., staurosporine) wells.

-

Cell Lysis: Harvest the cells and lyse them using a suitable cell lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

Assay Setup: In a 96-well plate, add 5 µL of cell lysate to each well. Prepare a blank (lysis buffer only) and a negative control (lysate from untreated cells). For an inhibitor control, pre-incubate a lysate sample with the caspase-3 inhibitor.

-

Reaction Initiation: Add 1x Assay Buffer to each well, followed by the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the caspase-3 activity, often expressed as fold-change relative to the untreated control.

Visualization of the Apoptotic Pathway

The following diagram illustrates the general intrinsic and extrinsic pathways of apoptosis, highlighting the central role of caspases.

Caption: Intrinsic and extrinsic apoptosis pathways converge on caspase-3 activation.

Quantitative Data on Anticancer Activity

The anticancer potency of thiobenzoic acid derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cancer cell growth or viability.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | A549 | 239.88 | [2][3] |

| 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Caco2 | 239.88 | [2][3] |

| Thio-benzodiazepine derivative 8i | Saos-2, U-2 OS, A549, NCI-H1299 | - | [9] |

| Thio-benzodiazepine derivative 8n | Saos-2, U-2 OS, A549, NCI-H1299 | - | [9] |

Note: Specific IC₅₀ values for compounds 8i and 8n were not provided in the abstract, but their activity was noted as excellent.

Structure-Activity Relationship (SAR) Insights

The structural features of thiobenzoic acid derivatives play a crucial role in their anticancer activity. For instance, in a series of thio-benzodiazepine derivatives, the presence of electrophilic and nucleophilic groups on the benzene ring significantly influenced their binding affinity to the p53-MDM2 protein-protein interaction, a key target in cancer therapy.[9] Specifically, compounds with these modifications exhibited potent antitumor activity.[9] This suggests that the electronic properties of the substituents on the aromatic ring are a key determinant of biological activity.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Thiobenzoic acid derivatives and related compounds have demonstrated promising activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Disrupting Essential Cellular Processes

The antimicrobial mechanisms of thiobenzoic acid derivatives are multifaceted and can involve the disruption of various essential cellular processes in microorganisms.

One promising target for novel antibacterial agents is the FtsZ protein, a key component of the bacterial cell division machinery.[10][11] Inhibition of FtsZ polymerization or its GTPase activity leads to a blockage of cell division, ultimately resulting in bacterial cell death.[10][12] Some thiophenyl-pyrimidine derivatives have been shown to inhibit FtsZ polymerization and GTPase activity, leading to bactericidal effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[8]

Another potential mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the aromatic ring in thiobenzoic acid derivatives can facilitate their insertion into the lipid bilayer, leading to membrane permeabilization and leakage of intracellular contents.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a standard procedure for determining the MIC.[14]

Principle: A serial dilution of the thiobenzoic acid derivative is prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The growth of the microorganism is assessed visually after incubation.

Materials:

-

Sterile test tubes

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Nutrient Broth, Sabouraud Dextrose Broth)

-

Thiobenzoic acid derivative stock solution

-

Positive control (no drug) and negative control (no inoculum) tubes

-

Incubator

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the thiobenzoic acid derivative in the test tubes containing the growth medium.

-

Inoculation: Inoculate each tube with the prepared microbial suspension.

-

Incubation: Incubate the tubes at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Observation: After incubation, visually inspect the tubes for turbidity, which indicates microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound in which there is no visible growth.

Visualization of the Bacterial Cell Wall and the FtsZ Target

The following diagram illustrates a simplified bacterial cell wall and the location of the FtsZ protein, a key target for some antimicrobial thiobenzoic acid derivatives.

Caption: Thiobenzoic acid derivatives can inhibit bacterial cell division by targeting the FtsZ protein.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of thiobenzoic acid derivatives is expressed as the Minimum Inhibitory Concentration (MIC).

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | S. aureus | 32 | [1] |

| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | S. aureus | 32 | [1] |

| 2-chlorobenzoic acid Schiff's base derivative 6 | E. coli | - | [7] |

Note: The pMIC value for compound 6 was reported as 2.27 µM/ml, which can be converted to µg/mL if the molecular weight is known.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of thiobenzoic acid and related derivatives is highly dependent on their chemical structure. For thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid, the nature and position of substituents on the benzene ring significantly influenced their antimicrobial spectrum and MIC values.[1] Generally, the presence of electron-withdrawing groups, such as halogens, on the aromatic rings tends to enhance antimicrobial activity.[3] For a series of 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than their ester counterparts.[7]

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Thiobenzoic acid derivatives have shown potential as anti-inflammatory agents.

Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of thiobenzoic acid derivatives can be attributed to their ability to modulate key inflammatory pathways. One of the primary mechanisms of many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation.[15] In its inactive state, NF-κB is sequestered in the cytoplasm.[15] Upon stimulation by pro-inflammatory signals, NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including cytokines and chemokines.[16] Some compounds, such as α-lipoic acid, have been shown to inhibit NF-κB activation.[17] It is plausible that certain thiobenzoic acid derivatives may exert their anti-inflammatory effects through the modulation of the NF-κB pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to screen for the acute anti-inflammatory activity of new compounds.[17][18]

Principle: Injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

-

Thiobenzoic acid derivative

-

Positive control (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Compound Administration: Administer the thiobenzoic acid derivative (at various doses) and the positive control to different groups of rats, typically via intraperitoneal or oral route, 30-60 minutes before carrageenan injection. A control group receives only the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualization of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a potential target for the anti-inflammatory activity of thiobenzoic acid derivatives.

Sources

- 1. Apoptosis western blot guide | Abcam [abcam.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. One moment, please... [nanobioletters.com]

- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New benzo(b)thiophenesulphonamide 1,1-dioxide derivatives induce a reactive oxygen species-mediated process of apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. iomcworld.com [iomcworld.com]

- 10. Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Benzoic Acid Compounds for Drug Development

Introduction: The Enduring Significance of the Benzoic Acid Scaffold

The benzoic acid motif, a simple aromatic carboxylic acid, is a cornerstone in the edifice of medicinal chemistry and drug discovery.[1] First isolated in the 16th century from gum benzoin, its journey from a natural product to a pivotal synthetic building block underscores its remarkable versatility.[2][3] The true power of the benzoic acid scaffold lies in its structural simplicity combined with its rich chemical reactivity. The benzene ring and the carboxylic acid group provide two distinct points for modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties.[4] This inherent adaptability has led to the incorporation of the benzoic acid core into a wide array of marketed drugs, from diuretics like furosemide to retinoids such as bexarotene, highlighting its broad therapeutic relevance.[3]

This guide provides an in-depth exploration of the modern strategies employed in the discovery and synthesis of novel benzoic acid derivatives. We will move beyond simple recitation of protocols to dissect the underlying chemical logic, offering insights into why specific methodologies are chosen and how they can be tailored to achieve desired molecular targets. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this privileged scaffold in their quest for next-generation therapeutics.

Chapter 1: The Strategic Workflow for Novel Compound Discovery

The path from a conceptual therapeutic target to a viable lead compound is a highly structured, iterative process. For scaffolds like benzoic acid, this workflow integrates computational design, diverse synthetic execution, and rigorous biological evaluation. The causality behind this workflow is to maximize efficiency and the probability of success by making informed decisions at each stage, ensuring that synthetic efforts are directed toward molecules with the highest potential.

Caption: A generalized workflow for the discovery and development of novel benzoic acid derivatives.

Chapter 2: Modern Synthetic Methodologies: Building Complexity and Diversity

The synthesis of benzoic acid derivatives has evolved significantly from classical methods like the oxidation of toluene.[4] Modern organic synthesis provides a powerful toolkit of transition-metal-catalyzed reactions that offer unprecedented control over regioselectivity and functional group tolerance, enabling the construction of highly complex molecules.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is arguably one of the most powerful and widely used methods for constructing C-C bonds, particularly for creating biaryl systems which are common in medicinal chemistry.[5][6] Its value lies in the mild reaction conditions, the commercial availability of a vast library of boronic acids, and its tolerance of a wide range of functional groups, including the carboxylic acid moiety itself.[5]

The choice of a palladium catalyst, a suitable base, and a solvent system is critical for success. The base (e.g., Na₂CO₃, K₂CO₃) is not merely a proton scavenger; it is essential for the transmetalation step, forming a more nucleophilic "ate" complex with the boronic acid, which facilitates the transfer of the organic group to the palladium center. The solvent system, often a mixture of an organic solvent and water (e.g., aqueous acetonitrile), is chosen to solubilize both the organic and inorganic reagents.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: Synthesis of 4'-Carboxy-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a robust, ligand-free Suzuki coupling using a heterogeneous Pd/C catalyst, which simplifies purification.[7]

-

Materials: 4-bromobenzoic acid (1.0 mmol), 4-cyanophenylboronic acid (1.1 mmol), Potassium Carbonate (K₂CO₃, 3.0 mmol), 10% Palladium on Carbon (Pd/C, 2 mol%), Ethanol (10 mL), Water (10 mL).

-

Procedure:

-

To a 50 mL round-bottom flask, add 4-bromobenzoic acid, 4-cyanophenylboronic acid, and K₂CO₃.

-

Add the ethanol-water solvent mixture (1:1 v/v) to the flask.

-

Add the 10% Pd/C catalyst to the mixture. The choice of a heterogeneous catalyst like Pd/C is deliberate; it allows for simple filtration to remove the catalyst post-reaction, avoiding contamination of the product with palladium residues, a critical consideration in pharmaceutical synthesis.

-

Stir the reaction mixture vigorously at room temperature for 30-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Transfer the filtrate to a beaker and acidify with 1M HCl until the pH is ~2. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product.

-

-

Self-Validation: The integrity of this protocol is validated by the physical state of the final product (precipitated solid) and confirmed through standard characterization techniques such as melting point determination, IR, and NMR spectroscopy to confirm the structure and purity.[8]

Direct C-H Bond Functionalization: An Atom-Economical Approach

While cross-coupling reactions are powerful, they require pre-functionalized starting materials (e.g., halides and boronic acids). Direct C-H functionalization has emerged as a more step- and atom-economical strategy, as it allows for the direct coupling of a C-H bond with a reaction partner.[9] For benzoic acids, the carboxylate group can act as a "directing group," positioning a transition metal catalyst (commonly palladium, rhodium, or iridium) in close proximity to the ortho C-H bonds, leading to selective activation at that site.[10][11] More advanced strategies utilize removable directing groups or exploit subtle electronic differences to achieve functionalization at the more challenging meta position.[9]

The rationale for pursuing C-H activation is compelling: it reduces the number of synthetic steps, minimizes the generation of stoichiometric waste (like halide salts), and allows for the late-stage functionalization of complex molecules, which is highly valuable in drug development.[9]

Carboxylation with Carbon Dioxide: A Green Chemistry Frontier

The use of carbon dioxide (CO₂) as a C1 feedstock is a highly attractive green chemistry approach for synthesizing carboxylic acids.[12] This method avoids the use of highly toxic carbon monoxide (CO) gas.[12] Modern protocols involve the metal-catalyzed reductive carboxylation of aryl (pseudo)halides with CO₂.[13][14] These reactions typically use a transition metal catalyst (e.g., palladium, nickel, or copper) and a stoichiometric reductant.[14] A particularly innovative approach involves the electrochemical reduction of CO₂ to CO in situ, which is then used in a subsequent palladium-catalyzed hydroxycarbonylation of an aryl halide, completely avoiding the direct handling of CO gas.[15]

Chapter 3: Applications in Drug Discovery: From In Vitro Hits to Preclinical Candidates

The true measure of a novel benzoic acid compound is its biological activity. The structural modifications enabled by modern synthesis are directly aimed at improving potency, selectivity, and pharmacokinetic properties.

Case Study 1: Anticancer Agents

The benzoic acid scaffold is found in numerous anticancer agents.[2][3][16] For example, derivatives have been developed that act as inhibitors of key signaling proteins. The rationale is to design molecules that fit precisely into the active site of a target enzyme or receptor, disrupting its function and halting cancer cell proliferation. The addition of specific functional groups (e.g., chloro groups, triazole rings) can dramatically enhance binding affinity and potency.[2][17]

| Compound Class | Target/Mechanism | Representative IC₅₀ | Reference |

| Benzoic Acid-Triazole Hybrids | Colon and Breast Cancer Cells | ~100 µg/mL | [2] |

| Gallic Acid-Stearylamine Conjugate | A431 Human Squamous Cancer | ~100 µg/mL | [2] |

| 4-Chlorobenzoyl-Thiazole Derivatives | HT-29 Colon Cancer (VEGFR-2) | 3.9 µM | [17] |

Table 1: Examples of benzoic acid derivatives with anticancer activity.

Case Study 2: Antiviral Inhibitors

Structure-based drug design has been successfully used to develop benzoic acid derivatives as potent inhibitors of viral enzymes. In a notable example, a series of compounds were synthesized and tested for their ability to inhibit influenza neuraminidase.[18] The most potent compound, 4-(acetylamino)-3-guanidinobenzoic acid, exhibited an IC₅₀ of 2.5 µM.[18] This work demonstrates the power of using a planar benzene ring as a scaffold to position key functional groups (carboxylate, guanidinium, acetamido) that interact with specific residues in the enzyme's active site.

Sources

- 1. nbinno.com [nbinno.com]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 8. chemrj.org [chemrj.org]

- 9. Pd(II)-catalysed meta-C-H functionalizations of benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generation of benzyne from benzoic acid using C–H activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. EP2311788A1 - Process for the carboxylation of aryl halides with palladium catalysts - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characterization of 2-((4-Methylbenzyl)thio)benzoic Acid

This guide provides a comprehensive technical overview of the essential analytical techniques for the structural elucidation and characterization of 2-((4-Methylbenzyl)thio)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and validated approach to confirming the molecular structure.

Introduction

2-((4-Methylbenzyl)thio)benzoic acid is a thioether derivative of thiosalicylic acid. The incorporation of a 4-methylbenzyl group introduces specific structural and electronic features that can be precisely mapped using a suite of spectroscopic and analytical techniques. Understanding the exact conformation and electronic environment of this molecule is critical for its potential applications, which could span from medicinal chemistry to materials science. This guide will detail the synthetic rationale and a multi-technique approach to its structural verification.

Synthesis of 2-((4-Methylbenzyl)thio)benzoic Acid

The synthesis of 2-((4-Methylbenzyl)thio)benzoic acid is predicated on the nucleophilic character of the thiol group in thiosalicylic acid. A standard and effective method is the S-alkylation of thiosalicylic acid with 4-methylbenzyl chloride.

Rationale for Synthetic Approach

The choice of an S-alkylation reaction is based on the high nucleophilicity of the thiolate anion, which is readily formed by deprotonating the thiol group of thiosalicylic acid with a suitable base. 4-Methylbenzyl chloride is an excellent electrophile due to the benzylic carbon, which is susceptible to nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the reactants and promote the desired SN2 reaction mechanism.

Experimental Protocol: Synthesis

Materials:

-

4-Methylbenzyl chloride

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1M)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of thiosalicylic acid (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate anion.

-

Add 4-methylbenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and acidify with 1M HCl to a pH of ~2-3.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 2-((4-Methylbenzyl)thio)benzoic acid as a solid.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their chemical environments.

Rationale for ¹H NMR Analysis: This technique is indispensable for identifying the distinct proton signals from the benzoic acid and 4-methylbenzyl moieties. The chemical shifts, integration values, and coupling patterns will confirm the connectivity of these two groups through the sulfur atom.

Predicted ¹H NMR Spectrum:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (Benzoic Acid) | 7.2 - 8.1 | Multiplet | 4H |

| Aromatic (4-Methylbenzyl) | 7.0 - 7.3 | Multiplet | 4H |

| Methylene (-S-CH₂-) | ~ 4.2 | Singlet | 2H |

| Methyl (-CH₃) | ~ 2.3 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum:

-

The broad singlet in the downfield region (10.0-13.0 ppm) is characteristic of a carboxylic acid proton[3].

-

The aromatic protons of the benzoic acid ring are expected to be in the range of 7.2-8.1 ppm[4]. The proton ortho to the carboxyl group will likely be the most downfield due to the deshielding effect of the carbonyl group.

-

The four protons of the 4-methylbenzyl group will appear as a multiplet around 7.0-7.3 ppm.

-

A key signal is the singlet at approximately 4.2 ppm, corresponding to the methylene protons of the benzyl group attached to the sulfur atom. Its integration of 2H confirms the presence of the -S-CH₂- linkage.

-

The singlet at around 2.3 ppm, integrating to 3H, is indicative of the methyl group on the benzyl ring[5].

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Rationale for ¹³C NMR Analysis: This technique is used to identify all unique carbon atoms in the molecule, including the quaternary carbons, which are not observable by ¹H NMR. It confirms the presence of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbon.

Predicted ¹³C NMR Spectrum:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165 - 185 |

| Aromatic (C-S & C-COOH) | 130 - 145 |

| Aromatic (C-H) | 120 - 135 |

| Aromatic (C-CH₃ & C-CH₂S) | 135 - 140 |

| Methylene (-S-CH₂-) | 35 - 45 |

| Methyl (-CH₃) | ~ 21 |

Interpretation of the ¹³C NMR Spectrum:

-

The signal for the carboxylic acid carbonyl carbon is expected in the downfield region of 165-185 ppm[6][7][8].

-

The aromatic carbons will appear in the range of 120-145 ppm[6][7][9]. The carbons directly attached to the sulfur and the carboxyl group will have distinct chemical shifts due to the electronic effects of these substituents.

-

The methylene carbon of the benzyl group attached to the sulfur will be observed around 35-45 ppm.

-

The methyl carbon of the 4-methylbenzyl group will give a characteristic signal at approximately 21 ppm[5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Rationale for IR Analysis: This technique is crucial for confirming the presence of the carboxylic acid and the thioether linkage, as well as the aromatic nature of the compound.

Predicted IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C-S stretch | 600 - 800 | Weak-Medium |

Interpretation of the IR Spectrum:

-

A very broad absorption band in the 2500-3300 cm⁻¹ region is a hallmark of the O-H stretch of a hydrogen-bonded carboxylic acid[10].

-

A strong, sharp peak between 1680 and 1710 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid[11].

-

The presence of aromatic rings is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

The C-S stretching vibration is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Rationale for MS Analysis: This technique is used to determine the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can provide further structural information.

Predicted Mass Spectrometry Data (Electron Ionization):

-

Molecular Ion (M⁺): m/z = 258.07

-

Key Fragments:

-

m/z = 241 (Loss of -OH)

-

m/z = 213 (Loss of -COOH)

-

m/z = 105 (4-methylbenzyl cation)

-

m/z = 91 (Tropylium ion)

-

m/z = 153 (Thiosalicylic acid fragment)

-

Interpretation of the Mass Spectrum:

-

The molecular ion peak at m/z 258.07 will confirm the molecular formula C₁₅H₁₄O₂S.

-

A prominent fragment at m/z 105 corresponds to the stable 4-methylbenzyl cation, formed by cleavage of the C-S bond.

-

Another significant fragment at m/z 153 would arise from the cleavage of the S-CH₂ bond, leaving the thiosalicylic acid radical cation.

-

The loss of a hydroxyl radical (-OH) from the molecular ion to give a peak at m/z 241 is a common fragmentation for carboxylic acids.

-

The loss of the entire carboxyl group as COOH (45 Da) would result in a fragment at m/z 213.

Crystallographic Characterization (Predicted)

Rationale for Crystallographic Analysis: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Expected Crystal Packing and Intermolecular Interactions:

-

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically leads to the formation of centrosymmetric dimers.

-

π-π Stacking: The aromatic rings of the benzoic acid and 4-methylbenzyl moieties are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Van der Waals Forces: Weaker van der Waals forces will also be present, influencing the overall packing efficiency.

Conclusion

The structural characterization of 2-((4-Methylbenzyl)thio)benzoic acid requires a synergistic application of synthetic chemistry and analytical spectroscopy. The protocols and expected data outlined in this guide provide a robust framework for researchers to synthesize and unequivocally confirm the structure of this compound. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation ensures the scientific integrity of the findings.

References

-

PubChem. (n.d.). 2-Mercaptobenzoic acid. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiosalicylic acid. Retrieved from [Link]

-

NIST. (n.d.). Salicylic acid. Retrieved from [Link]

-

University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). 4-methylbenzyl Alcohol (C8H10O). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Infrared and ultraviolet laser spectroscopy of jet-cooled substituted salicylic acids. Retrieved from [Link]

-

University of Glasgow. (n.d.). STUDIES IN CRYSTAL STRUCTURE. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzyl alcohol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Mercaptobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001895). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001895). Retrieved from [Link]

Sources

- 1. Thiosalicylic acid | 147-93-3 [chemicalbook.com]

- 2. Thiosalicylic acid - Wikipedia [en.wikipedia.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Salicylic acid [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Initial Bioactivity Screening of 2-((4-Methylbenzyl)thio)benzoic acid

Introduction: Deconstructing a Candidate Molecule

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is a rigorous process of elimination and validation. The initial screening phase is arguably the most critical, as it dictates whether a compound warrants the substantial investment of further development. This guide provides a comprehensive framework for the preliminary bioactivity assessment of 2-((4-Methylbenzyl)thio)benzoic acid (CAS 104351-51-1), a molecule of interest due to its distinct structural motifs.

This compound integrates a benzoic acid core, a "privileged structure" prevalent in numerous bioactive molecules, with a flexible thioether linkage to a 4-methylbenzyl group.[1] This combination suggests a chemical scaffold ripe for exploration. Structural analogs incorporating substituted benzylthio and benzoic acid moieties have shown promise in diverse therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research.[1][2][3] Therefore, a rational, multi-tiered screening approach is essential to efficiently probe its potential biological activities.

This document outlines a strategic workflow, beginning with in silico predictive modeling to forecast the compound's drug-like properties, followed by a cascade of in vitro assays designed to assess its cytotoxicity and primary bioactivities. The causality behind each experimental choice is explained, and every protocol is presented as a self-validating system, complete with necessary controls to ensure data integrity.

Phase 1: In Silico Profiling – A Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a computational assessment provides invaluable foresight into the molecule's potential. This initial step helps to identify potential liabilities and guide the design of subsequent in vitro assays.

Physicochemical Properties and Druglikeness

The first step is to analyze the compound's fundamental properties against established criteria for oral bioavailability, such as Lipinski's Rule of Five.[4][5][6] These guidelines help predict if a compound possesses properties that would likely make it an orally active drug.[4]

| Property | Predicted Value | Lipinski's Rule of 5 Guideline | Compliance |

| Molecular Weight | 258.34 g/mol [1] | < 500 Da | Yes |

| LogP (Lipophilicity) | ~3.5 - 4.5 | < 5 | Yes |

| Hydrogen Bond Donors | 1 (from carboxylic acid) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (from carbonyl and thioether) | ≤ 10 | Yes |

Data derived from computational prediction tools and available chemical data.[1]

The compound adheres to Lipinski's rules, suggesting a favorable preliminary profile for druglikeness.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Next, we leverage online platforms like ADMETlab 2.0 to generate a preliminary forecast of the compound's pharmacokinetic and toxicological profile.[7] This early assessment is crucial as undesirable pharmacokinetics and toxicity are primary causes of drug development failure.[8]

-

Absorption: Prediction of human intestinal absorption and Caco-2 permeability.

-

Distribution: Prediction of blood-brain barrier penetration and plasma protein binding.

-

Metabolism: Identification of potential cytochrome P450 enzyme inhibition.

-

Excretion: Prediction of clearance rates.

-

Toxicity: Screening for potential cardiotoxicity (hERG inhibition), hepatotoxicity, and mutagenicity (Ames test).

This predictive screen serves not as a definitive result, but as a set of hypotheses to be tested and a guide for prioritizing future experiments.

Initial Bioactivity Screening Workflow

The overall strategy follows a logical progression from broad, predictive analysis to specific, targeted biological assays. This tiered approach ensures that resources are focused efficiently on the most promising avenues.

Caption: A strategic workflow for initial bioactivity screening.

Molecular Docking

To generate initial hypotheses about potential mechanisms of action, we perform molecular docking simulations against validated protein targets from therapeutic areas suggested by structural analogs.[9] This computational method predicts the preferred orientation of our compound when bound to a target protein to form a stable complex.[10]

-

Anti-inflammatory Target: Cyclooxygenase-2 (COX-2)

-

Antimicrobial Target: E. coli DNA Gyrase B

-

Anticancer Target: B-cell lymphoma 2 (Bcl-2) protein family (apoptosis regulator)

The binding affinity scores and predicted poses from these simulations can help prioritize which in vitro assays to pursue most vigorously.

Phase 2: In Vitro Screening Cascade

With hypotheses generated from in silico analysis, we proceed to a tiered in vitro screening cascade. This approach is designed to first establish a safety profile before investing in more specific and costly bioactivity assays.[11][12]

Tier 1: Foundational Cytotoxicity Assay

Rationale: The primary goal is to determine the concentration range at which the compound exhibits general toxicity to mammalian cells. This is crucial for distinguishing between targeted bioactivity and non-specific cytotoxic effects. A compound that kills all cells indiscriminately is generally not a viable drug candidate. The XTT assay is selected over the MTT assay as its resulting formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[13]

Methodology: XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) Assay. This colorimetric assay quantitatively assesses cell viability.[14] Metabolically active cells reduce the XTT tetrazolium salt to a soluble orange formazan dye, the amount of which is directly proportional to the number of living cells.[14]

Experimental Design:

-

Cell Line: L929 mouse fibroblast cell line (a standard for cytotoxicity testing per ISO 10993-5).[14]

-

Compound Concentrations: A serial dilution of 2-((4-Methylbenzyl)thio)benzoic acid (e.g., 0.1, 1, 10, 50, 100, 200 µM).

-

Controls:

-

Negative Control: Cells treated with vehicle (e.g., 0.1% DMSO) only.

-

Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

-

Endpoint: Spectrophotometric measurement of absorbance at 450 nm. Cell viability is calculated relative to the negative control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.[14]

Tier 2: Primary Bioactivity Screens

Based on the cytotoxicity results, subsequent assays are performed using concentrations well below the cytotoxic threshold (e.g., below the IC20, the concentration that inhibits 20% of cell growth).

Rationale: Benzoic acid derivatives have been noted for their anti-inflammatory properties.[3] This assay evaluates the compound's ability to suppress the inflammatory response in immune cells. We use lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to induce an inflammatory response in macrophages.

Methodology: Nitric Oxide (NO) and Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages.[15]

-

Cell Stimulation: RAW 264.7 cells are pre-treated with various non-toxic concentrations of the test compound before being stimulated with LPS.

-

Endpoints:

-

Nitric Oxide (NO) Production: Measured using the Griess reagent, which detects nitrite (a stable product of NO) in the cell culture supernatant.

-

Pro-inflammatory Cytokine Levels (TNF-α, IL-6): Measured from the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Controls:

-

Negative Control: Unstimulated cells + vehicle.

-

Positive Control: LPS-stimulated cells + vehicle.

-

Reference Control: LPS-stimulated cells + a known anti-inflammatory drug (e.g., Dexamethasone).

-

Rationale: The presence of a thioether linkage and structural similarity to known antimicrobial compounds provides a strong basis for investigating antibacterial activity.[1][2]

Methodology: Broth Microdilution Method. This is a highly accurate and standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[16]

Experimental Design:

-

Bacterial Strains:

-

Staphylococcus aureus (Gram-positive)

-

Escherichia coli (Gram-negative)

-

-

Procedure: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth.[17] A standardized bacterial inoculum is added to each well.

-

Endpoint: The MIC is determined by visual inspection for turbidity after 16-20 hours of incubation at 37°C.[16]

-

Controls:

-

Positive Growth Control: Bacteria + broth (no compound).

-

Sterility Control: Broth only.

-

Reference Control: A known antibiotic (e.g., Ciprofloxacin) is tested in parallel.

-

Rationale: Building upon the general cytotoxicity data, this screen assesses if the compound exhibits preferential toxicity towards cancer cells over normal cells, a hallmark of a promising anticancer agent.[18][19]

Methodology: Comparative Cytotoxicity Assay (XTT).

-

Cell Lines:

-

Cancer Cell Line: e.g., MCF-7 (human breast adenocarcinoma).

-

Non-cancerous Cell Line: e.g., MCF-10A (non-tumorigenic breast epithelial).

-

-

Procedure: The XTT assay is performed as described in Tier 1, but on both cell lines in parallel.

-

Endpoint: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

-

Analysis: The Therapeutic Index (TI) is calculated as:

-

TI = IC50 (Normal Cells) / IC50 (Cancer Cells)

-

A TI value significantly greater than 1 indicates selective toxicity towards cancer cells.

-

Phase 3: Data Interpretation and Decision Making

The culmination of this screening cascade is a multi-faceted dataset that requires careful interpretation to guide the next steps.

Hypothetical Results Summary

| Assay | Endpoint | Hypothetical Result | Interpretation |

| Cytotoxicity (L929) | IC50 | > 100 µM | Low general cytotoxicity; favorable safety window. |

| Anti-inflammatory | NO Inhibition IC50 | 15 µM | Moderate anti-inflammatory activity. |

| TNF-α Inhibition IC50 | 25 µM | Moderate anti-inflammatory activity. | |

| Antimicrobial | MIC (S. aureus) | 32 µg/mL | Moderate activity against Gram-positive bacteria. |

| MIC (E. coli) | > 128 µg/mL | Low or no activity against Gram-negative bacteria. | |

| Anticancer | IC50 (MCF-7) | 40 µM | Moderate anticancer activity. |

| IC50 (MCF-10A) | > 100 µM | Favorable selectivity (Therapeutic Index > 2.5). |

Hit Prioritization and Next Steps

A "hit" is a compound that demonstrates a desired biological activity within an acceptable therapeutic window. Based on the hypothetical data, 2-((4-Methylbenzyl)thio)benzoic acid shows promise in three areas:

-

Anti-inflammatory: Moderate potency with low cytotoxicity.

-

Antimicrobial: Selective activity against Gram-positive bacteria.

-

Anticancer: Moderate and selective activity against the tested cancer cell line.

The decision to proceed would depend on the project's primary goals. If the focus is on inflammation, the next steps would involve mechanism of action studies, such as investigating direct COX enzyme inhibition. If anticancer activity is the priority, screening against a broader panel of cancer cell lines and exploring apoptotic pathways would be logical follow-ups.

Caption: A decision-making flowchart for hit progression.

Detailed Experimental Protocols

Protocol 1: XTT Cytotoxicity Assay

-

Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2X stock solution of each desired concentration of the test compound in culture medium from a primary stock in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X compound solutions (and controls). Incubate for 24-48 hours.

-

XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mix XTT labeling reagent and electron-coupling solution).

-

Labeling: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, 5% CO₂.

-

Measurement: Shake the plate gently and measure the absorbance of the samples at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of negative control cells) x 100.

Protocol 2: Antimicrobial Broth Microdilution

-

Compound Preparation: Serially dilute the test compound in a 96-well plate using Mueller-Hinton Broth (MHB) to achieve final concentrations ranging from, for example, 256 µg/mL to 0.5 µg/mL.

-

Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension in MHB so that each well will receive a final inoculum of approximately 5 x 10⁵ CFU/mL.

-